2-フルオロ-6-メチルピリジン-3-ボロン酸

説明

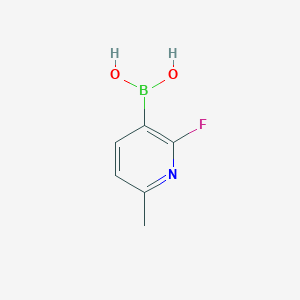

2-Fluoro-6-methylpyridine-3-boronic acid is an organic compound with the molecular formula C6H7BFNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methylated pyridine ring.

科学的研究の応用

Pharmaceutical Applications

Key Building Block for Drug Synthesis

2-Fluoro-6-methylpyridine-3-boronic acid is primarily utilized as a building block in the synthesis of various pharmaceuticals. Its derivatives are often incorporated into drug candidates targeting neurological disorders and other therapeutic areas. For instance, it plays a crucial role in the development of p38α MAP kinase inhibitors, which are potential treatments for inflammatory diseases.

Case Study: p38α MAP Kinase Inhibitors

A study optimized the synthesis of pyridinylimidazole-type p38α MAP kinase inhibitors starting from 2-fluoro-4-methylpyridine. The optimized route yielded a significant increase in efficiency, demonstrating the compound's utility in drug development processes. The (S)-enantiomer of the synthesized compound showed improved potency compared to its predecessors, indicating its potential as a therapeutic agent .

Catalysis

Cross-Coupling Reactions

The compound is widely recognized for its role as a catalyst in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis, facilitating the production of complex molecules that are pivotal in drug discovery and materials science.

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, 2-fluoro-6-methylpyridine-3-boronic acid contributes to the formulation of herbicides and pesticides. Its incorporation enhances the efficacy of these agrochemicals, leading to improved crop yields and better pest management strategies.

Material Science

Advanced Materials Synthesis

The compound is also employed in material science for creating advanced materials such as polymers and coatings. Its unique chemical properties allow for enhanced durability and performance in various applications, including electronics and protective coatings.

Analytical Chemistry

Analytical Techniques

In analytical chemistry, 2-fluoro-6-methylpyridine-3-boronic acid is utilized in chromatography techniques to separate and identify compounds within complex mixtures. This application aids in quality control processes across industries.

Table 1: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical | Building blocks for drug synthesis |

| Catalysis | Catalysts for cross-coupling reactions |

| Agricultural Chemistry | Formulation of herbicides and pesticides |

| Material Science | Creation of advanced materials (polymers, coatings) |

| Analytical Chemistry | Techniques for separation and identification |

Table 2: Case Study - Anticancer Activity

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 25 | Dose-dependent reduction in cell viability |

| A549 | 30 | Significant inhibition of cancer cell growth |

作用機序

Target of Action

The primary target of 2-Fluoro-6-methylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 2-Fluoro-6-methylpyridine-3-boronic acid, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2-Fluoro-6-methylpyridine-3-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 2-Fluoro-6-methylpyridine-3-boronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that the success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Result of Action

The molecular and cellular effects of the action of 2-Fluoro-6-methylpyridine-3-boronic acid are primarily observed in the successful formation of carbon–carbon bonds during the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds, contributing to the development of numerous chemical structures .

Action Environment

The action, efficacy, and stability of 2-Fluoro-6-methylpyridine-3-boronic acid are influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, which are typically mild and tolerant of various functional groups, can impact the effectiveness of this compound . Furthermore, the stability of this compound can be affected by exposure to air and moisture .

準備方法

Synthetic Routes and Reaction Conditions

2-Fluoro-6-methylpyridine-3-boronic acid can be synthesized through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on the pyridine ring with a metal, followed by borylation to introduce the boronic acid group.

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) followed by Borylation: This approach uses a metal-hydrogen exchange reaction to introduce the boronic acid group at the desired position on the pyridine ring.

Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method employs palladium catalysis to couple halopyridines with boron reagents.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach uses iridium or rhodium catalysts to directly borylate the pyridine ring.

Industrial Production Methods

Industrial production of 2-Fluoro-6-methylpyridine-3-boronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .

化学反応の分析

Types of Reactions

2-Fluoro-6-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation of the boronic acid group.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

類似化合物との比較

2-Fluoro-6-methylpyridine-3-boronic acid can be compared with other similar compounds, such as:

2-Fluoro-5-methylpyridine-3-boronic acid: Similar structure but different substitution pattern on the pyridine ring.

2-Methyl-6-fluoropyridine-3-boronic acid: Similar structure but different position of the fluorine and methyl groups.

2-Fluoro-6-methylpyridine-5-boronic acid: Similar structure but different position of the boronic acid group.

生物活性

2-Fluoro-6-methylpyridine-3-boronic acid (2-F-6-Me-Pyr-3-BA) is an organoboron compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a pyridine ring substituted with a fluorine atom and a boronic acid functional group, which enhances its reactivity and biological interactions. The molecular formula is C₆H₇BFNO₂, with a molecular weight of 154.94 g/mol.

While specific mechanisms of action for 2-F-6-Me-Pyr-3-BA are not fully elucidated, boronic acids generally interact with biological molecules through reversible covalent bonding. This characteristic allows them to influence enzyme activity and metabolic pathways, making them potential candidates for drug development. Research indicates that derivatives of boronic acids can inhibit proteasome activity, which is particularly relevant in cancer therapy .

Biological Activity Overview

The biological activities associated with 2-F-6-Me-Pyr-3-BA include:

- Anticancer Properties : Studies suggest that boronic acids can disrupt protein-protein interactions (PPIs) involved in tumor progression, potentially offering novel therapeutic approaches for cancer treatment.

- Antibacterial and Antiviral Activity : Boronic acids have shown promise in inhibiting various pathogens, making them candidates for developing antimicrobial agents .

- Enzyme Inhibition : The ability of 2-F-6-Me-Pyr-3-BA to selectively bind to diols and amino acids may influence enzyme activity, which is crucial for understanding its therapeutic effects .

Synthesis and Derivatives

The synthesis of 2-F-6-Me-Pyr-3-BA can be achieved through various methods, including cross-coupling reactions that allow for the incorporation of this compound into more complex structures. Its versatile reactivity enables the formation of diverse derivatives with enhanced biological properties .

Table 1: Synthesis Methods for 2-Fluoro-6-methylpyridine-3-boronic Acid

| Method | Description |

|---|---|

| Suzuki Coupling | Utilizes palladium catalysts to couple aryl halides with boronic acids. |

| Nucleophilic Substitution | Involves the substitution of halides on pyridine rings with boron reagents. |

| Boronate Ester Formation | Formation of esters from boronic acids to enhance stability and reactivity. |

Case Studies

Several studies have explored the applications of 2-F-6-Me-Pyr-3-BA in drug development:

- Combination Therapy in Cancer : A study examined the efficacy of 2-F-6-Me-Pyr-3-BA derivatives in combination with bortezomib for treating multiple myeloma. Results indicated enhanced cytotoxicity against resistant cancer cells, demonstrating the potential of this compound in overcoming drug resistance .

- Inhibition of Proteasome Activity : Research highlighted the role of boronic acid derivatives, including 2-F-6-Me-Pyr-3-BA, in inhibiting proteasome activity, which is vital for protein degradation pathways in cancer cells .

- Antimicrobial Studies : Preliminary investigations showed that derivatives of 2-F-6-Me-Pyr-3-BA exhibited antibacterial properties against various strains, suggesting its utility in developing new antibiotics .

特性

IUPAC Name |

(2-fluoro-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIKPLRESDHKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376756 | |

| Record name | 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906744-85-2 | |

| Record name | 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。